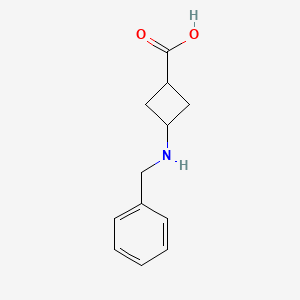![molecular formula C26H25N3O4 B2977205 N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide CAS No. 899923-57-0](/img/no-structure.png)
N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Cyanoacetamides, which are similar to the queried compound, are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH . These chemical properties have been used to design different heterocyclic moieties with different ring sizes .Aplicaciones Científicas De Investigación
Synthesis and Characterization for Antimicrobial Purposes
N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide and its derivatives have been synthesized and characterized with potential applications as antimicrobial agents. For instance, a study outlines the synthesis of new quinazolines, demonstrating their antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, among others, highlighting their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Allelochemical Transformations
Research into allelochemicals from crops like wheat, rye, and maize has identified transformation products of benzoxazolinones, including compounds related to this compound. These transformation products, such as aminophenoxazinones, malonamic acids, and acetamides, play crucial roles in plant defense and soil health. Understanding their microbial transformation in soil environments is essential for exploiting the allelopathic properties of these crops to suppress weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).
Dopamine Antagonist Potential
The compound's derivatives have been explored for their potential neuroleptic activity, particularly as dopamine antagonists. Synthesis and evaluation of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which are ring-opened analogs of apomorphine, have shown dopamine antagonist properties by in vitro studies. Although in vivo evaluation did not substantiate their effectiveness as antipsychotic agents compared with standard neuroleptic drugs, these findings open avenues for further research in neuroscience and pharmacology (Ellefson, Prodan, Brougham, & Miller, 1980).
Environmental and Ecotoxicological Implications
The compound and its derivatives, including benzoxazinones and their microbial transformation products, have been the subject of ecotoxicological studies. These studies aim to understand the environmental impact of such compounds, particularly their toxicity to aquatic organisms like Daphnia magna. The research provides insights into the natural and synthetic pesticides' ecotoxic effects, facilitating safer environmental management practices (Lo Piparo et al., 2006).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide involves the condensation of 4-methoxybenzoyl chloride with ethyl benzylacetate to form 4-methoxyphenyl ethyl benzylacetate. This intermediate is then reacted with anthranilic acid to form 2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetic acid, which is subsequently converted to the final product through reaction with benzylamine and acetic anhydride.", "Starting Materials": [ "4-methoxybenzoyl chloride", "ethyl benzylacetate", "anthranilic acid", "benzylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzoyl chloride with ethyl benzylacetate in the presence of a base such as triethylamine to form 4-methoxyphenyl ethyl benzylacetate.", "Step 2: Reaction of 4-methoxyphenyl ethyl benzylacetate with anthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetic acid.", "Step 3: Conversion of 2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetic acid to N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide through reaction with benzylamine and acetic anhydride in the presence of a catalyst such as pyridine." ] } | |
| 899923-57-0 | |
Fórmula molecular |
C26H25N3O4 |
Peso molecular |
443.503 |
Nombre IUPAC |
N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C26H25N3O4/c1-3-27(17-19-9-5-4-6-10-19)24(30)18-28-23-12-8-7-11-22(23)25(31)29(26(28)32)20-13-15-21(33-2)16-14-20/h4-16H,3,17-18H2,1-2H3 |
Clave InChI |
QOUSFENLWKTEDU-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




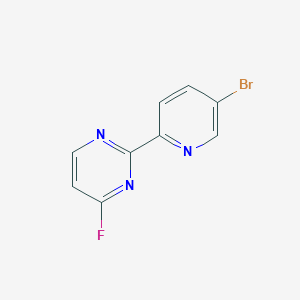



![N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2977129.png)
![4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one](/img/structure/B2977130.png)
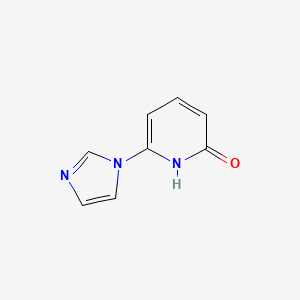

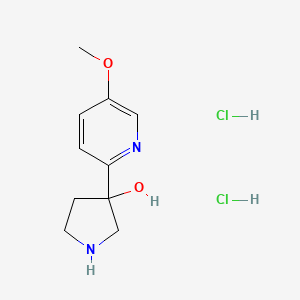
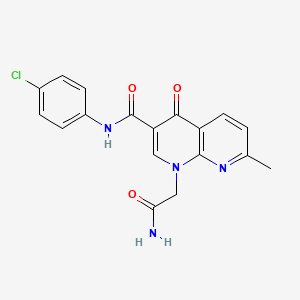
![2-Hydroxy-6-[1-(3-pyridinyloxy)ethyl]nicotinonitrile](/img/structure/B2977141.png)
